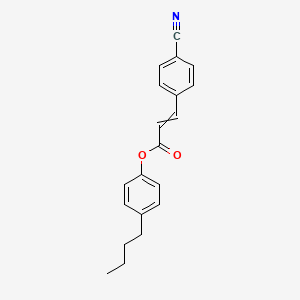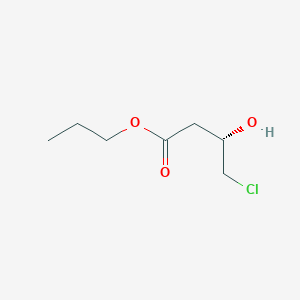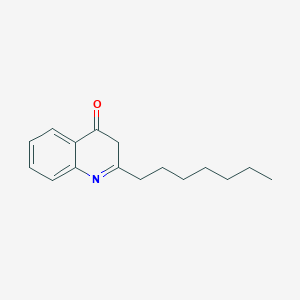
2-heptyl-3H-quinolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-heptyl-3H-quinolin-4-one is a quinolone derivative that has garnered significant interest due to its diverse biological activities. This compound is known for its role in quorum sensing in bacteria, particularly in Pseudomonas aeruginosa, where it acts as a signaling molecule regulating the production of virulence factors .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-heptyl-3H-quinolin-4-one typically involves the reaction of 2-heptyl-4-hydroxyquinoline with various reagents. One common method includes the hydroxylation of 2-heptyl-4-hydroxyquinoline using a mono-oxygenase enzyme . Another approach involves the reaction of 4-hydroxyquinolones with specific reagents to yield the desired quinolone derivative .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.
化学反応の分析
Types of Reactions
2-heptyl-3H-quinolin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding quinolone derivative.
Reduction: Reduction reactions can modify the quinolone ring, leading to different derivatives.
Substitution: Substitution reactions can introduce various functional groups into the quinolone ring, altering its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various quinolone derivatives with modified functional groups, which can exhibit different biological activities .
科学的研究の応用
2-heptyl-3H-quinolin-4-one has a wide range of scientific research applications:
Chemistry: It serves as a precursor for synthesizing other quinolone derivatives with potential pharmaceutical applications.
Biology: In bacterial studies, it is used to investigate quorum sensing mechanisms and bacterial communication.
Medicine: The compound’s role in regulating virulence factors makes it a target for developing new antimicrobial agents.
Industry: It is used in the development of biofilm inhibitors and other antimicrobial products
作用機序
The mechanism of action of 2-heptyl-3H-quinolin-4-one involves its role as a quorum sensing molecule in Pseudomonas aeruginosa. It regulates the production of virulence factors such as pyocyanin and hydrogen cyanide by interacting with specific receptors and activating a series of enzyme-controlled reactions . This signaling molecule enhances the production of virulence factors and biofilm formation, contributing to the pathogenicity of the bacteria .
類似化合物との比較
Similar Compounds
2-heptyl-4-hydroxyquinoline: A direct precursor of 2-heptyl-3H-quinolin-4-one, involved in similar quorum sensing pathways.
4-hydroxy-2-quinolones: These compounds share a similar quinolone structure and exhibit various biological activities.
Uniqueness
This compound is unique due to its specific role in quorum sensing and its ability to regulate multiple virulence factors in Pseudomonas aeruginosa. This makes it a valuable target for developing new antimicrobial strategies .
特性
分子式 |
C16H21NO |
|---|---|
分子量 |
243.34 g/mol |
IUPAC名 |
2-heptyl-3H-quinolin-4-one |
InChI |
InChI=1S/C16H21NO/c1-2-3-4-5-6-9-13-12-16(18)14-10-7-8-11-15(14)17-13/h7-8,10-11H,2-6,9,12H2,1H3 |
InChIキー |
SLBMLYOTLUOJEH-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCC1=NC2=CC=CC=C2C(=O)C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


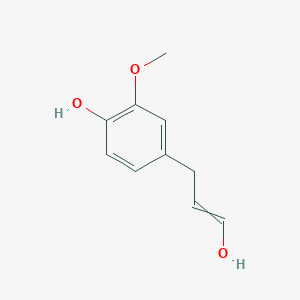
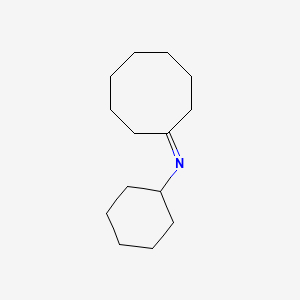
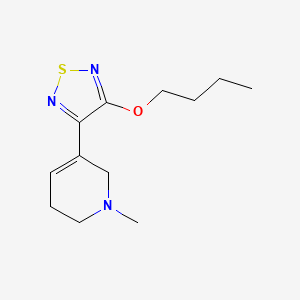
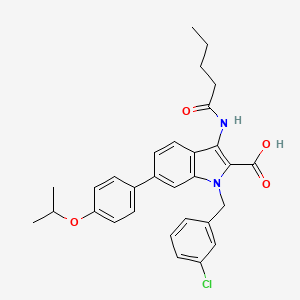
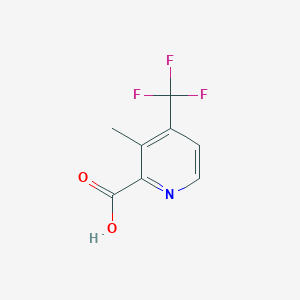
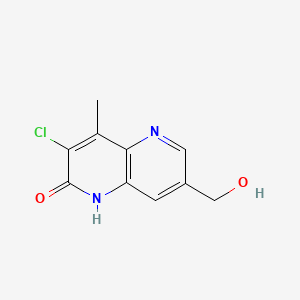
![2-(2-morpholinoacetoxy)ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B13939629.png)
![(4R,4'S)-2,2'-Diethyl-4,4'-bi[1,3,2-dioxaborolane]](/img/structure/B13939637.png)
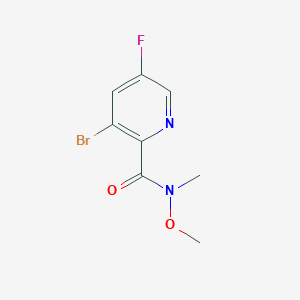
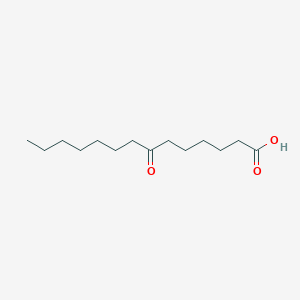
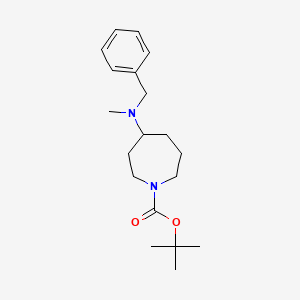
![4-Chloro-2-[2-[3-chlorophenyl]ethyl]benzoic acid](/img/structure/B13939661.png)
